molecular formula C17H15ClF3NO2 B3655352 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylphenoxy)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B3655352
M. Wt: 357.8 g/mol
InChI Key: VFSFXVNZKNPUIW-UHFFFAOYSA-N
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Description

“N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylphenoxy)acetamide” is an organic compound. It contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals and agrochemicals due to its stability and ability to modify the properties of molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-chloro-5-(trifluoromethyl)phenylamine with a 4-ethylphenoxy acetyl chloride in the presence of a base .


Molecular Structure Analysis

The molecule contains a trifluoromethyl group attached to a phenyl ring, which is also substituted with a chlorine atom. Another phenyl ring with an ethyl group is attached through an ether linkage to an acetamide group .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The ether group could undergo reactions with strong acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. The mechanism of action would depend on the intended use of the compound, such as whether it’s designed to interact with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it’s being developed as a pharmaceutical, future research could focus on optimizing its activity, reducing side effects, and determining the most effective dosage .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO2/c1-2-11-3-6-13(7-4-11)24-10-16(23)22-15-9-12(17(19,20)21)5-8-14(15)18/h3-9H,2,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSFXVNZKNPUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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